molecular formula C9H15NO2 B8500632 3-Quinuclidinone ethyleneketal CAS No. 26814-49-3

3-Quinuclidinone ethyleneketal

Cat. No.: B8500632
CAS No.: 26814-49-3
M. Wt: 169.22 g/mol
InChI Key: VHDXCNZKEDRQBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Quinuclidinone ethyleneketal is a useful research compound. Its molecular formula is C9H15NO2 and its molecular weight is 169.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Applications

Drug Synthesis Intermediates
3-Quinuclidinone ethyleneketal serves as an intermediate in the synthesis of several pharmaceutical compounds. Its structural features allow it to participate in various chemical reactions that lead to the formation of biologically active molecules. For instance, it has been utilized in the development of drugs targeting neurological disorders and other therapeutic areas due to its ability to modulate neurotransmitter activity .

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives synthesized from this compound. For example, compounds derived from this ketal have shown significant activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating potential for developing new antibiotics . The incorporation of this compound into drug formulations could enhance their efficacy against resistant strains.

Chemical Synthesis

Synthetic Methodologies
The compound is frequently employed in synthetic methodologies, particularly in radical-mediated transformations. Research has demonstrated its utility in facilitating reactions that yield complex organic structures, which are crucial in the development of novel materials and pharmaceuticals .

Functionalization Reactions
this compound can undergo various functionalization reactions, allowing for the introduction of diverse functional groups. This versatility makes it a valuable building block in organic synthesis, enabling chemists to create a wide range of derivatives with tailored properties for specific applications .

Biological Studies

Anticancer Research
In anticancer studies, derivatives of this compound have been investigated for their potential to inhibit cancer cell proliferation. Certain synthesized compounds have demonstrated selective cytotoxicity against cancer cell lines, suggesting that modifications to the quinuclidinone structure can enhance anticancer activity .

Mechanism of Action Investigations
Research into the mechanisms by which these derivatives exert their effects has revealed insights into their interactions at the molecular level. For example, some compounds may act by inhibiting key enzymes involved in cancer cell metabolism or by inducing apoptosis in malignant cells .

Data Table: Summary of Applications

Application Area Details
Pharmaceutical IntermediatesUsed in synthesizing drugs for neurological disorders and antimicrobial agents
Antimicrobial ActivityEffective against Mycobacterium smegmatis and Pseudomonas aeruginosa
Synthetic MethodologiesFacilitates radical-mediated transformations and functionalization reactions
Anticancer ResearchDemonstrates selective cytotoxicity against various cancer cell lines
Mechanism StudiesInvestigates interactions with metabolic enzymes and apoptosis pathways

Case Studies

  • Antimicrobial Efficacy Study
    A study evaluated the antimicrobial activity of various derivatives based on this compound, revealing significant inhibition against multiple bacterial strains. The results suggested that structural modifications could enhance potency against resistant pathogens .
  • Anticancer Activity Assessment
    In another research project, synthesized compounds were tested for their effects on human cancer cell lines (HCT-116 and MCF-7). The study found that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong potential for further development as anticancer agents .

Properties

CAS No.

26814-49-3

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

spiro[1,3-dioxolane-2,3'-1-azabicyclo[2.2.2]octane]

InChI

InChI=1S/C9H15NO2/c1-3-10-4-2-8(1)9(7-10)11-5-6-12-9/h8H,1-7H2

InChI Key

VHDXCNZKEDRQBW-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C3(C2)OCCO3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-quinuclidinone hydrochloride (5 g, 31 mmol) and ethylene glycol (20 ml) was heated under nitrogen at 200° C. (bath temperature) for 2 h. After cooling, the reaction mixture was poured in an excess of 1 M aqueous sodium hydroxide. Extraction with three portions of ethyl acetate was followed by drying over magnesium sulfate, and evaporation of the solvent to yield the product (5.2 g, 31 mmol, 100%) as a colorless oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

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